molecular formula C9H11F3N2OS B6447763 {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol CAS No. 2549011-10-9

{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol

Cat. No. B6447763
CAS RN: 2549011-10-9
M. Wt: 252.26 g/mol
InChI Key: ZOWJSYKZWLZNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol (TFMPM) is a novel synthetic compound that has recently been of interest in the scientific community due to its potential applications in a variety of areas. This compound was first synthesized in 2018 and has since been studied for its diverse range of properties and potential applications. In

Scientific Research Applications

{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is in the field of drug delivery. Due to its unique structure, {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol can be used to deliver drugs to specific areas in the body and has been shown to be effective in targeting cancer cells. Additionally, {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol has been studied for its potential use as a catalyst in organic synthesis, as well as its ability to act as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The use of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol in laboratory experiments has several advantages, such as its low cost and ease of synthesis. Additionally, the compound has a relatively low toxicity profile, making it a suitable choice for use in experiments involving human cells. However, there are some limitations to using {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol in lab experiments, such as its relatively low solubility in water. Additionally, the lack of understanding of the exact mechanism of action of the compound could lead to unexpected results in experiments.

Future Directions

The potential applications of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol are vast and there are many possible future directions for research. One possible direction is to further study the compound’s mechanism of action and its effects on various biochemical and physiological pathways. Additionally, further research could be done to explore the potential use of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol as a drug delivery system and to optimize its use in organic synthesis. Finally, further studies could be done to explore the potential of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol is a relatively simple process that involves the use of a variety of reagents. The first step is to synthesize the starting material, 4-(trifluoromethyl)-1,3-thiazol-2-yl chloride, from the reaction of 4-chloro-1,3-thiazole and trifluoromethanesulfonic anhydride. This intermediate is then reacted with pyrrolidin-2-ylmethanol in the presence of a base, such as potassium carbonate, to form the desired product, {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and is usually completed within a few hours.

properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2OS/c10-9(11,12)7-5-16-8(13-7)14-3-1-2-6(14)4-15/h5-6,15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWJSYKZWLZNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=CS2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.